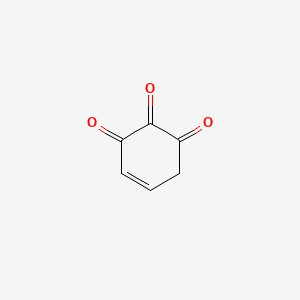

Cyclohex-4-ene-1,2,3-trione

Beschreibung

Cyclohex-4-ene-1,2,3-trione is a six-membered cyclic compound featuring three ketone groups and a conjugated double bond (positioned at C4–C5). For instance, cyclopentene-based triones like croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione) exhibit high polarity and reactivity due to electron-withdrawing ketone groups and ring strain . In contrast, the six-membered cyclohexene backbone in Cyclohex-4-ene-1,2,3-trione likely reduces ring strain, enhancing thermal stability compared to five-membered analogs.

Eigenschaften

CAS-Nummer |

6151-21-9 |

|---|---|

Molekularformel |

C6H4O3 |

Molekulargewicht |

124.09 g/mol |

IUPAC-Name |

cyclohex-4-ene-1,2,3-trione |

InChI |

InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-2H,3H2 |

InChI-Schlüssel |

LTVBKIYITIZJSV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC(=O)C(=O)C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyraloxin typically involves the condensation of cyanoacetamide with 1,3-oxazole derivatives. This process is carried out in two stages. The first stage involves the formation of adducts through diene condensation, followed by aromatization to yield the desired pyridine derivative . The reaction conditions often require temperatures not exceeding 100°C and the use of aqueous solutions of acids and bases to facilitate the transformation .

Industrial Production Methods: Industrial production of Pyraloxin follows similar synthetic routes but on a larger scale. The process involves the use of symmetric ethylene derivatives as dienophiles, which react with substituted oxazoles to form the intermediate compounds. These intermediates are then subjected to catalytic hydrogenation to produce Pyraloxin in high yields .

Analyse Chemischer Reaktionen

Types of Reactions: Pyraloxin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its electrochemical behavior, where it undergoes oxidation facilitated by modified carbon paste electrodes .

Common Reagents and Conditions: Common reagents used in the reactions involving Pyraloxin include acids, bases, and oxidizing agents. The optimal pH for its electrochemical reactions is around 6.5, which ensures a good current response .

Major Products Formed: The major products formed from the reactions of Pyraloxin depend on the specific type of reaction. For instance, oxidation reactions typically yield pyridoxal derivatives, while reduction reactions may produce pyridoxamine derivatives .

Wissenschaftliche Forschungsanwendungen

Pyraloxin has a wide range of applications in scientific research. It is used in the study of enzyme mechanisms, particularly those involved in amino acid metabolism and neurotransmitter synthesis . In medicine, Pyraloxin derivatives are explored for their potential as anticancer agents and antioxidants . The compound is also utilized in the development of new pharmaceuticals and as a coenzyme in various biochemical reactions .

Wirkmechanismus

The mechanism of action of Pyraloxin involves its conversion to pyridoxal 5’-phosphate, an active coenzyme form. This coenzyme participates in numerous biochemical reactions, including the metabolism of proteins, carbohydrates, and fats . Pyraloxin aids in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), and plays a crucial role in the release of glycogen from the liver and muscles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclohexanone and 1-Cyclohexenylethanone

Key differences include:

- Polarity: Cyclohex-4-ene-1,2,3-trione’s three ketones confer higher polarity, as evidenced by TLC mobility. Cyclohexanone has an Rf = 0.45 (Et2O/hexanes), while 1-cyclohexenylethanone (Rf = 0.53) is less polar due to its alkyl substituent .

- Reactivity: The conjugated carbonyl system in the trione may facilitate unique reactions, such as enolate formation or Diels-Alder cycloadditions, unlike mono-ketones like cyclohexanone, which primarily undergo nucleophilic additions or oxidations.

Cyclohexene Carboxylic Acids

3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6) and cyclohexanamine (CAS 108-91-8) are functionalized derivatives. Comparisons include:

- Acidity : The trione’s electron-withdrawing ketones likely render adjacent protons more acidic than those in carboxylic acids or amines.

- Applications : Cyclohexanamine is used in polymer synthesis, while the trione’s reactivity suggests utility as a synthon for pharmaceuticals or ligands .

Croconic Acid (4,5-Dihydroxycyclopent-4-ene-1,2,3-trione)

Croconic acid (CAS 488-86-8) shares the trione motif but on a five-membered ring:

- Solubility : Hydroxyl groups in croconic acid enhance water solubility, whereas the trione’s lack of hydroxyls may favor organic solvents.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound | CAS Number | Ring Size | Functional Groups | TLC Rf (Et2O/hexanes) | Key Applications |

|---|---|---|---|---|---|

| Cyclohex-4-ene-1,2,3-trione | Not provided | 6-membered | 3 ketones, 1 double bond | N/A | Organic synthesis, ligands |

| Cyclohexanone | 108-94-1 | 6-membered | 1 ketone | 0.45 | Solvent, nylon precursor |

| 1-Cyclohexenylethanone | N/A | 6-membered | 1 ketone, 1 alkene | 0.53 | Intermediate in fine chemicals |

| Croconic Acid | 488-86-8 | 5-membered | 3 ketones, 2 hydroxyls | N/A | Metal chelation, dyes |

Table 2: Reactivity Comparison

| Reaction Type | Cyclohex-4-ene-1,2,3-trione | Cyclohexanone | Croconic Acid |

|---|---|---|---|

| Enolate Formation | High (multiple sites) | Moderate | High |

| Diels-Alder Reactivity | Likely | Low | Moderate |

| Oxidation Resistance | Low (due to conjugated CO) | Moderate | Very Low |

Biologische Aktivität

Cyclohex-4-ene-1,2,3-trione, also known as 4-cyclohexene-1,3-dione, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its potential applications in enzyme inhibition, medicinal chemistry, and its role in various biochemical pathways.

Chemical Structure and Properties

Cyclohex-4-ene-1,2,3-trione has the molecular formula and is characterized by a triketone structure. Its unique configuration allows it to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.

The biological activity of cyclohex-4-ene-1,2,3-trione primarily involves its ability to inhibit specific enzymes. The mechanism of action includes:

- Enzyme Inhibition : Cyclohex-4-ene-1,2,3-trione can bind to the active sites of enzymes, effectively blocking substrate access and inhibiting catalytic activity. This property has been studied in various contexts, including herbicide development where it acts as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

1. Enzyme Inhibition

Research has demonstrated that cyclohex-4-ene-1,2,3-trione exhibits significant inhibitory effects on HPPD. The degree of inhibition was measured using relative I50app values across different concentrations:

| Concentration (μM) | Relative I50app Value |

|---|---|

| 0 | Control |

| 0.5 | 75% |

| 1.0 | 85% |

| 3.75 | 95% |

These results indicate that the compound's inhibitory action increases with concentration and aligns with an irreversible-like binding model .

2. Antiviral Potential

In silico studies have suggested that cyclohex-4-ene-1,2,3-trione may possess antiviral properties. Computational docking studies indicate potential interactions with viral proteins involved in replication processes. This suggests avenues for further exploration in the context of antiviral drug development .

Cyclohex-4-ene-1,2,3-trione has been studied for its photochemical behavior. Laser flash photolysis experiments revealed its capacity to generate reactive species under UV light exposure. This property could be leveraged for applications in photodynamic therapy or as a photosensitizer in various biochemical reactions .

Case Study 1: Herbicide Development

A series of studies focused on the synthesis of analogs of cyclohex-4-ene-1,2,3-trione for use as herbicides demonstrated promising results. These compounds showed enhanced efficacy against target weeds by effectively inhibiting HPPD enzymes critical for plant growth .

Case Study 2: Antiviral Research

Recent computational biology approaches identified cyclohex-4-ene-1,2,3-trione as a candidate for further investigation against SARS-CoV-2. Molecular dynamics simulations indicated stable interactions with viral proteases essential for viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.